molecular formula C12H16ClNO B1366091 2-chloro-N-(1-phenylbutyl)acetamide CAS No. 40023-34-5

2-chloro-N-(1-phenylbutyl)acetamide

Cat. No.: B1366091
CAS No.: 40023-34-5
M. Wt: 225.71 g/mol
InChI Key: FIVPETANTXQLAD-UHFFFAOYSA-N
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Description

2-chloro-N-(1-phenylbutyl)acetamide is an organic compound with the molecular formula C12H16ClNO and a molecular weight of 225.72 g/mol . It is a white to off-white powder that is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-phenylbutyl)acetamide typically involves the reaction of 2-chloroacetamide with 1-phenylbutylamine. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid. The mixture is heated under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-phenylbutyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding amides or carboxylic acids under specific conditions.

    Reduction Reactions: Reduction of the compound can yield amines or other reduced forms.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(1-phenylbutyl)acetamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-phenylbutyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-phenylbutyl)acetamide
  • 2-chloro-N-(1-phenylethyl)acetamide
  • 2-chloro-N-(1-phenylpropyl)acetamide

Uniqueness

2-chloro-N-(1-phenylbutyl)acetamide is unique due to its specific structural features, such as the presence of a chlorine atom and a phenylbutyl group. These features confer distinct chemical and biological properties, making it suitable for specific applications that similar compounds may not fulfill .

Properties

IUPAC Name

2-chloro-N-(1-phenylbutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-2-6-11(14-12(15)9-13)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVPETANTXQLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406930
Record name 2-chloro-N-(1-phenylbutyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40023-34-5
Record name 2-chloro-N-(1-phenylbutyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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